Prop-2-yn-1-yl 4-(benzyloxy)-3-ethoxy-5-iodobenzoate
Description
Properties
Molecular Formula |
C19H17IO4 |
|---|---|
Molecular Weight |
436.2 g/mol |
IUPAC Name |
prop-2-ynyl 3-ethoxy-5-iodo-4-phenylmethoxybenzoate |
InChI |
InChI=1S/C19H17IO4/c1-3-10-23-19(21)15-11-16(20)18(17(12-15)22-4-2)24-13-14-8-6-5-7-9-14/h1,5-9,11-12H,4,10,13H2,2H3 |
InChI Key |
YWFJKSCLYQSVRS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)OCC#C)I)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-yn-1-yl 4-(benzyloxy)-3-ethoxy-5-iodobenzoate typically involves multiple steps. One common method involves the reaction of 4-(benzyloxy)-3-ethoxy-5-iodobenzoic acid with propargyl alcohol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Prop-2-yn-1-yl 4-(benzyloxy)-3-ethoxy-5-iodobenzoate can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of a deiodinated product.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used under mild conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H₂) is commonly used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alkyne group can yield diketones, while substitution of the iodine atom can produce various substituted benzoates .
Scientific Research Applications
Prop-2-yn-1-yl 4-(benzyloxy)-3-ethoxy-5-iodobenzoate has several applications in scientific research:
Biology: The compound can be used to study protein-ligand interactions through covalent modification of biological targets.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Prop-2-yn-1-yl 4-(benzyloxy)-3-ethoxy-5-iodobenzoate involves its ability to form covalent bonds with biological targets. The alkyne group can participate in click chemistry reactions, allowing for the selective modification of proteins and other biomolecules. The benzoyl group can interact with various molecular targets, potentially affecting their function and activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Stability
- Iodine vs. However, the larger atomic radius of iodine may reduce solubility in nonpolar solvents compared to lighter halogens .
- Propargyl Ester vs. Ethyl Ester : The propargyl ester group introduces alkyne functionality, enabling click chemistry applications (e.g., copper-catalyzed azide-alkyne cycloaddition). This contrasts with ethyl esters (e.g., compounds I-6473 or I-6602 from ), which lack reactive triple bonds but offer better hydrolytic stability .
Crystallographic and Computational Analysis
- Structural Validation: The iodine atom facilitates phase determination in X-ray crystallography via anomalous scattering, a feature absent in non-halogenated analogues. Tools like SHELXL () and Mercury CSD () are critical for validating such structures and analyzing packing motifs .
- Void Analysis : Mercury’s void visualization () reveals that the bulky benzyloxy and iodine substituents create larger interstitial spaces compared to compact derivatives like I-6702, influencing crystal porosity .
Comparative Data Table
Research Findings and Limitations
Biological Activity
Prop-2-yn-1-yl 4-(benzyloxy)-3-ethoxy-5-iodobenzoate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a benzyloxy group and an iodo substituent, which may influence its pharmacological properties.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with the molecular formula and a molecular weight of 454.2 g/mol. Its structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C19H17IO4 |
| Molecular Weight | 454.2 g/mol |
| CAS Number | 1706448-32-9 |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the iodo group enhances its reactivity, potentially allowing it to modulate various biological processes.
Pharmacological Effects
Research indicates that compounds with similar structures often exhibit significant pharmacological effects, particularly in the context of metabolic disorders. For instance, derivatives of thiazolidine-diones, which share structural similarities with this compound, have been shown to activate peroxisome proliferator-activated receptors (PPARs), influencing glucose and lipid metabolism .
Case Studies and Experimental Findings
Recent studies have explored the efficacy and safety profile of similar compounds in various biological models. For example:
- PPAR Agonism : A study demonstrated that compounds structurally related to this compound effectively activated PPARα, leading to improved metabolic outcomes in diabetic models .
- Toxicity Assessment : In vitro studies assessed the cytotoxicity of related compounds, revealing that they maintained non-cytotoxic profiles at concentrations significantly higher than their effective doses .
- Bioavailability Studies : Research highlighted the bioavailability of certain analogs, indicating their ability to cross biological barriers effectively while maintaining pharmacological activity without significant toxicity .
Comparative Analysis
To further understand the biological activity of Prop-2-yn-1-yloxy derivatives, a comparison with established drugs like Rosiglitazone and Pioglitazone can be insightful:
| Compound | Activity | Notes |
|---|---|---|
| Prop-2-yn-1-yloxy Derivative | PPAR Agonist | Potential for improved metabolic regulation |
| Rosiglitazone | PPARγ Agonist | Used in diabetes management; safety concerns |
| Pioglitazone | PPARγ Agonist | Similar applications; associated with weight gain |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
